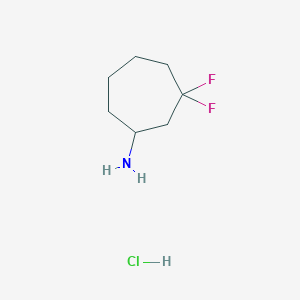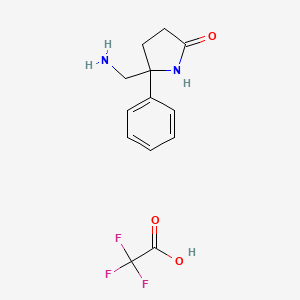
3-(Cyclopentylmethylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentylmethylamino)phenol is a chemical compound with the molecular formula C12H17NO. It is also known as CPMA and has been used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of CPMA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting COX, CPMA reduces inflammation and pain.
Biochemical and Physiological Effects
CPMA has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPMA has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
CPMA has several advantages for lab experiments. It is easily synthesized and has been shown to have low toxicity in animal studies. However, CPMA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. CPMA also has a short half-life, which can limit its effectiveness in some studies.
未来方向
CPMA has potential for further research in several areas. It has been shown to have potential therapeutic properties for Parkinson's disease and other neurological disorders. CPMA could also be studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Further research could also focus on the development of more effective synthesis methods for CPMA, as well as the development of new derivatives with improved properties.
Conclusion
In conclusion, CPMA is a chemical compound that has been studied extensively for its potential therapeutic properties. Its synthesis method involves the reaction of cyclopentylmethylamine with 3-nitrophenol in the presence of a reducing agent. CPMA has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential for further research in several areas.
合成方法
The synthesis of CPMA involves the reaction of cyclopentylmethylamine with 3-nitrophenol in the presence of a reducing agent. The reduction of the nitro group leads to the formation of CPMA. This method has been used in several studies to produce CPMA in the laboratory.
科学研究应用
CPMA has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. CPMA has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
属性
IUPAC Name |
3-(cyclopentylmethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPOYZDSLUYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethylamino)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)



